molecular formula C8H7F2NO2 B13586698 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid

2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid

Katalognummer: B13586698
Molekulargewicht: 187.14 g/mol
InChI-Schlüssel: HRPLDLGPHBPVNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylation reagent in continuous flow systems has been reported to be efficient and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various transition metal catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Wirkmechanismus

The mechanism by which 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H7F2NO2

Molekulargewicht

187.14 g/mol

IUPAC-Name

2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F2NO2/c1-4-2-3-11-6(7(9)10)5(4)8(12)13/h2-3,7H,1H3,(H,12,13)

InChI-Schlüssel

HRPLDLGPHBPVNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1)C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.